3-Buten-2-ol, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (Z)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-2-ol, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (Z)- typically involves the reaction of 2,6,6-trimethylcyclohex-2-en-1-one with a suitable butenol derivative under controlled conditions . The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the economical production of the compound with minimal by-products . The purification of the final product is achieved through techniques such as distillation or chromatography to meet the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-Buten-2-ol, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (Z)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a metal catalyst (e.g., palladium or platinum).
Substitution: Halogenating agents (e.g., thionyl chloride) and nucleophiles (e.g., amines or thiols).
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Saturated alcohols or hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Buten-2-ol, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (Z)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Buten-2-ol, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (Z)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors and modulating their activity.
Radical Scavenging: Acting as an antioxidant by scavenging free radicals and preventing oxidative damage.
Comparison with Similar Compounds
Similar Compounds
3-Buten-2-ol, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, (3E)-: Similar structure but different stereochemistry.
4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-2-ol: Another isomer with similar properties.
Uniqueness
3-Buten-2-ol, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (Z)- is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets . This uniqueness makes it valuable in various applications where stereochemistry plays a crucial role .
Properties
CAS No. |
35031-11-9 |
---|---|
Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
(Z)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-ol |
InChI |
InChI=1S/C13H22O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h7-8,11,14H,5-6,9H2,1-4H3/b8-7- |
InChI Key |
CNOPDZWOYFOHGN-FPLPWBNLSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C\C(C)O |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(C)O |
Origin of Product |
United States |
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